Methyl 2,5-dimethylbenzoate
Overview
Description
Methyl 2,5-dimethylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. These are esters of benzoic acid. This compound is characterized by its molecular structure, which includes a benzoate ester functional group and methyl groups at the 2 and 5 positions on the benzene ring.
Synthesis Analysis
Synthesis of compounds structurally related to Methyl 2,5-dimethylbenzoate can involve various chemical reactions, starting from different precursors. For example, a related compound, Methyl 3,5-dimethylbenzoate, has been synthesized and its crystal structure analyzed, revealing a layered arrangement of C—H⋯O=C bonded molecules, indicative of the potential synthesis routes and crystalline nature of similar methyl dimethylbenzoates (Ebersbach, Seichter, & Mazik, 2022).
Molecular Structure Analysis
The molecular structure of compounds like Methyl 2,5-dimethylbenzoate is crucial for understanding their chemical behavior and properties. For instance, the analysis of related structures shows that the presence of substituents on the benzene ring can influence the formation of molecular dimers and the overall molecular association in crystals, creating layered or three-dimensional networks through hydrogen bonding and other intermolecular interactions (Ebersbach, Seichter, & Mazik, 2022).
Scientific Research Applications
. It seems to be used in research, possibly in fields like analytical chemistry , but the exact applications and details you’re asking for aren’t readily available.
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Preparation of Antimalarial Agents : Methyl 3,5-dimethylbenzoate, a similar compound, has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols, which were subsequently evaluated for their antimalarial activity .
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Synthesis of Indoxamycin B : Methyl 3,5-dimethylbenzoate may also be used in the total synthesis of (±)-indoxamycin B .
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Metabolite of Pseudocumene : 2,5-Dimethylbenzoic acid, a related compound, is a metabolite of pseudocumene (1,2,4-trimethylbenzene) .
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Synthesis of Paracyclophane Derivatives : 2,5-Dimethylbenzoic acid was used in the synthesis of new derivatives of [2 4 ]paracyclophane .
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General Laboratory Use : Methyl 2,5-dimethylbenzoate is available for purchase from scientific supply companies, suggesting it may be used in various laboratory applications .
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Preparation of Antimalarial Agents : Methyl 3,5-dimethylbenzoate, a similar compound, has been used in the preparation of four carbon isostere related to highly active 4-pyridinemethanols, which were subsequently evaluated for their antimalarial activity .
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Synthesis of Indoxamycin B : Methyl 3,5-dimethylbenzoate may also be used in the total synthesis of (±)-indoxamycin B .
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Metabolite of Pseudocumene : 2,5-Dimethylbenzoic acid, a related compound, is a metabolite of pseudocumene (1,2,4-trimethylbenzene) .
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Synthesis of Paracyclophane Derivatives : 2,5-Dimethylbenzoic acid was used in the synthesis of new derivatives of [2 4 ]paracyclophane .
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General Laboratory Use : Methyl 2,5-dimethylbenzoate is available for purchase from scientific supply companies, suggesting it may be used in various laboratory applications .
Safety And Hazards
While specific safety and hazard data for Methyl 2,5-dimethylbenzoate is not available, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 2,5-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8(2)9(6-7)10(11)12-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YILVOENZHZWHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297837 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-dimethylbenzoate | |
CAS RN |
13730-55-7 | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00297837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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